1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClOS and a molecular weight of 279.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-mercaptophenyl derivatives and brominated propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and reaction time are optimized to ensure maximum yield.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.
Pathways Involved: The pathways involved may include inhibition or activation of enzymatic activity, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Bromo-1-(2-chloro-3-mercaptophenyl)propan-2-one can be compared with similar compounds, such as:
1-Bromopropane: A simpler brominated compound used as a solvent.
2-Bromo-1-chloropropane: Another halogenated compound with different reactivity and applications.
1-Bromo-2-propanol: A bromohydrin with distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine, chlorine, and sulfur atoms, which confer specific reactivity and versatility in various applications.
Properties
Molecular Formula |
C9H8BrClOS |
---|---|
Molecular Weight |
279.58 g/mol |
IUPAC Name |
1-bromo-1-(2-chloro-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,1H3 |
InChI Key |
CUNCSXKPMLLSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)S)Cl)Br |
Origin of Product |
United States |
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